molecular formula C9H8Br2O2S B14493781 2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione CAS No. 63166-93-8

2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione

Cat. No.: B14493781
CAS No.: 63166-93-8
M. Wt: 340.03 g/mol
InChI Key: BBVMHDBUNBXXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione typically involves the bromination of 2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atoms.

    Reduction: Reduced forms of the compound with different oxidation states.

    Oxidation: Sulfoxides or sulfones as major oxidation products.

Scientific Research Applications

2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione involves its interaction with molecular targets through its bromine atoms and the thiophene ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-1-methyl-1H-imidazole
  • Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group. This combination of features imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

63166-93-8

Molecular Formula

C9H8Br2O2S

Molecular Weight

340.03 g/mol

IUPAC Name

2,5-dibromo-2-methyl-3H-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H8Br2O2S/c1-9(11)5-6-4-7(10)2-3-8(6)14(9,12)13/h2-4H,5H2,1H3

InChI Key

BBVMHDBUNBXXGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(S1(=O)=O)C=CC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.